
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid
Übersicht
Beschreibung
1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid, also known as BQCA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BQCA is a potent and selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthons
Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, related to 1-((6-Bromoquinolin-4-yl)thio)cyclobutane-1-carboxylic acid, are notable as heterocyclic synthons. They are used as intermediates in the synthesis of various compounds, including those with potential antiviral (like HIV-1 reverse transcriptase inhibitors), antimicrobial, fungicidal, and cardiotonic actions (Dyachenko & Vovk, 2013).
Fluorescent Brightening Agents
Compounds structurally similar to this compound have been explored for their potential as fluorescent brightening agents. The synthesis of 2-aryl-6-substituted quinolines, which share a common quinoline core, indicates their possible utility in enhancing the brightness of materials (Rangnekar & Shenoy, 1987).
Antineoplastic Bioactivities
Trifluoromethylated cyclobutane derivatives, which can be synthesized through processes involving compounds like this compound, have shown significant antineoplastic bioactivities. These compounds have been compared favorably to cisplatin, a well-known chemotherapy drug, in terms of their potential in cancer treatment (Hu, Xu, Liu, & Guo, 2023).
Photolabile Protecting Group
Brominated hydroxyquinoline, closely related to the bromoquinoline segment in this compound, has been identified as a useful photolabile protecting group. This application is particularly relevant in the context of biological research, where controlled release of protected compounds is crucial (Fedoryak & Dore, 2002).
Antimicrobial Activities
Compounds with a structural framework similar to this compound have been synthesized and evaluated for antimicrobial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Nishimura et al., 1990).
Wirkmechanismus
Target of Action
Ruzinurad is a highly selective and potent inhibitor against uric acid transporter 1 (URAT1) . URAT1 is a major urate reabsorption transporter in the kidney . It plays a crucial role in maintaining the balance of uric acid in the body by regulating its reabsorption in the kidneys .
Mode of Action
Ruzinurad works by inhibiting the action of URAT1 . By blocking this transporter, Ruzinurad prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid through urine . This results in a decrease in the serum uric acid (sUA) levels .
Biochemical Pathways
The primary biochemical pathway affected by Ruzinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, Ruzinurad disrupts this pathway, leading to increased uric acid excretion and decreased sUA levels .
Pharmacokinetics
It is known that ruzinurad is administered orally
Result of Action
The primary result of Ruzinurad’s action is a significant reduction in sUA levels . In clinical studies, Ruzinurad has shown a robust sUA lowering effect in patients with hyperuricemia . This can help in the management of conditions like gout and hyperuricemia, where elevated sUA levels are a major concern .
Action Environment
It is worth noting that the effectiveness of ruzinurad can be influenced by factors such as the patient’s kidney function, as urat1 is a major urate reabsorption transporter in the kidney .
Eigenschaften
IUPAC Name |
1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWIYLNOBYNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638327-48-6 | |
| Record name | Ruzinurad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638327486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUZINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8J9CA76I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





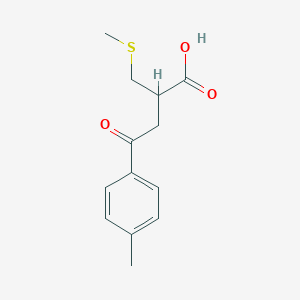
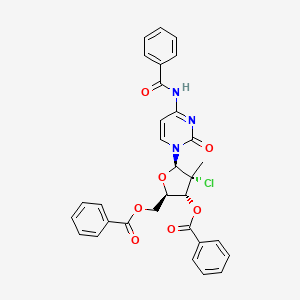

![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)

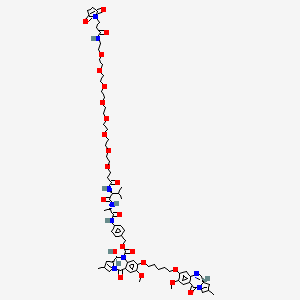

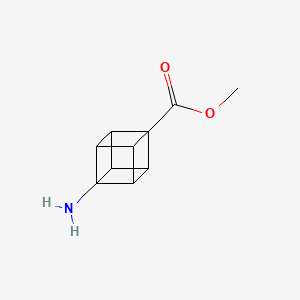
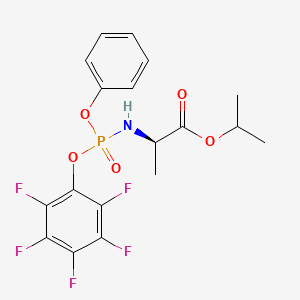
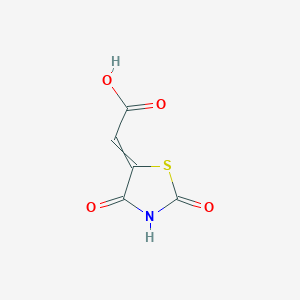

![N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide](/img/structure/B3181960.png)